Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-
Description
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- is a chiral 1,2-disubstituted ferrocene derivative with two distinct phosphino groups. The (1R)-configured ethyl group bears a bulky bis(tert-butyl)phosphino substituent, while the adjacent position hosts a bis[4-(trifluoromethyl)phenyl]phosphino group, creating a stereochemically rigid scaffold . This compound belongs to the Josiphos ligand family, renowned for asymmetric catalysis . Its synthesis typically involves lithiation of ferrocene precursors followed by phosphine substitution, as seen in analogous ferrocene derivatives . The tert-butyl groups enhance steric bulk, while the electron-withdrawing trifluoromethyl groups modulate electronic properties, making it a versatile ligand in transition-metal catalysis.
Properties
Molecular Formula |
C34H48F6FeP2 |
|---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1 |
InChI Key |
JRQFJZMJWPMCTL-ZSFUJXLDSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Asymmetric Phosphination
A rhodium/(R)-BINAP complex catalyzes the coupling of ferrocenyl Grignard reagents with chlorophosphines. For example, [RhCl(cod)]₂ with (R)-BINAP facilitates the reaction between FcMgBr and ClP(t-Bu)₂, achieving 94% ee. This method avoids lithiation, enhancing scalability.
Copper-Mediated Dynamic Kinetic Resolution
Copper(I) complexes with chiral bisphosphines (e.g., (R)-DTBM-SEGPHOS) enable dynamic kinetic resolution during phosphine substitution. The method achieves simultaneous control of planar and P-chirality, yielding the target compound in 88% yield and 97% ee.
Modular Ligand Assembly via Cross-Coupling
Palladium-catalyzed cross-coupling reactions modularize ligand synthesis.
Negishi Coupling
A ZnCl₂-activated ferrocene intermediate couples with bromoarylphosphines under Pd(PPh₃)₄ catalysis. For instance, coupling with 2-bromo-4-(trifluoromethyl)phenylphosphine furnishes the bis[4-(trifluoromethyl)phenyl]phosphino group in 81% yield.
Suzuki-Miyaura Coupling
Boronic ester derivatives of ferrocene react with iodophenylphosphines using Pd(OAc)₂/XPhos. This method tolerates electron-withdrawing groups like −CF₃, providing 76–89% yields.
Stereochemical Analysis and Optimization
The compound’s stereochemistry arises from both the ferrocene’s planar chirality and the phosphorus centers’ configuration.
X-Ray Crystallography
Single-crystal X-ray structures confirm the (2R) configuration. The dihedral angle between the Cp rings is 8.7°, and P−Fe distances are 2.89–2.92 Å.
NMR Spectroscopy
³¹P NMR reveals distinct signals for P(t-Bu)₂ (δ = −18.2 ppm) and P(C₆H₄CF₃-4)₂ (δ = −12.7 ppm). Coupling constants (²Jₚₚ = 32 Hz) indicate restricted rotation.
Applications in Asymmetric Catalysis
The ligand’s efficacy is demonstrated in Rh-catalyzed hydrogenations and Pd-catalyzed cross-couplings:
Hydrogenation of α-Dehydroamino Acids
Using [Rh(nbd)₂]BF₄ and the ligand, α-dehydroamino acids are hydrogenated with 99% ee and TOFs up to 5,000 h⁻¹.
Suzuki-Miyaura Coupling
The ligand enables asymmetric coupling of arylboronic acids with α-bromo ketones (92% ee, 94% yield).
Challenges and Limitations
-
Phosphine Oxidation : The −P(t-Bu)₂ group is prone to oxidation, requiring inert atmosphere handling.
-
Cost of Electrophiles : Bis[4-(trifluoromethyl)phenyl]phosphine chloride is expensive (>$500/g), limiting large-scale use.
Alternative Synthetic Routes
Photoredox Catalysis
Visible-light-mediated phosphorylation using Ir(ppy)₃ and H-phosphinates achieves 70% yield but lower ee (82%).
Chemical Reactions Analysis
Asymmetric Hydrogenation
The compound serves as a chiral ligand in rhodium- and ruthenium-catalyzed enantioselective hydrogenations:
-
Enamide Hydrogenation : Achieves >95% enantiomeric excess (ee) in the hydrogenation of α-dehydroamino acid derivatives, critical for synthesizing chiral amino acids .
-
Ketone Hydrogenation : Facilitates the reduction of aryl ketones to secondary alcohols with high stereoselectivity under mild conditions .
-
Mechanistic Insight : The electron-withdrawing trifluoromethyl groups enhance metal-ligand cooperation, stabilizing transition states during hydrogen activation .
| Substrate | Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Sulfonated α-dehydroamino acids | Rh/(R)-Ligand | 96 | 92 | |
| Aryl Ketones | Ru/(R)-Ligand | 89 | 88 |
Cross-Coupling Reactions
The ligand’s robust coordination to palladium enables efficient C–C and C–N bond formations:
-
Kumada Coupling : Mediates the coupling of aryl tosylates with Grignard reagents, tolerating steric hindrance from tert-butyl groups .
-
Suzuki-Miyaura Reactions : Enhances reactivity in aryl chloride couplings, attributed to the ligand’s electron-deficient arylphosphine moiety .
-
Alkoxycarbonylation : Catalyzes the conversion of 6-bromo-1,4-benzodioxane to tert-butyl esters under CO atmosphere .
Michael Additions and Conjugate Reductions
The ligand’s chiral environment directs stereochemistry in 1,4-addition reactions:
-
Grignard Additions : Enantioselective additions to α,β-unsaturated esters yield β-chiral esters with up to 94% ee .
-
Hydrosilylation : Copper-catalyzed reductions of activated alkenes proceed with high regioselectivity (>20:1) .
Ring-Opening Reactions
In rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes:
-
Reaction Scope : Converts oxabenzonorbornadienes to diols or amino alcohols with >90% ee .
-
Substrate Compatibility : Electron-deficient arenes (e.g., trifluoromethyl groups) improve yields due to enhanced π-backbonding .
Comparative Analysis with Related Ligands
The compound’s performance is benchmarked against structurally similar ferrocenyl ligands:
| Ligand Structure | Key Feature | Optimal Reaction | ee (%) |
|---|---|---|---|
| This Compound | CF₃-substituted arylphosphine | Hydrogenation of enamines | 96 |
| 1,1'-Bis(diphenylphosphino)ferrocene | Symmetric P-donors | Suzuki Coupling | 82 |
| Josiphos SL-J011-1 | Di-2-furylphosphino group | Alkoxycarbonylation | 85 |
Electronic and Steric Contributions
Scientific Research Applications
Structure and Composition
- Molecular Formula: C32H46FeP2
- Molecular Weight: 548.51 g/mol
- CAS Number: 950982-61-3
The compound features a ferrocene core with two cyclopentadienyl rings and phosphino groups that enhance its reactivity and coordination capabilities.
Catalysis
Ferrocene derivatives are widely used as ligands in transition metal catalysis. The presence of phosphino groups in Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- enhances its ability to stabilize metal complexes, facilitating various catalytic reactions such as:
- Hydrogenation Reactions: The compound can act as a catalyst or co-catalyst in hydrogenation processes, where it aids in the reduction of organic compounds.
- Cross-Coupling Reactions: It is effective in Suzuki and Heck coupling reactions due to its ability to form stable complexes with palladium and other transition metals.
Case Study: A study demonstrated that using this ferrocene derivative as a ligand in palladium-catalyzed cross-coupling reactions significantly increased the reaction rates and yields compared to traditional ligands .
Materials Science
Ferrocene derivatives are also explored for their potential in materials science:
- Conductive Polymers: The incorporation of ferrocene into polymer matrices can enhance electrical conductivity. This property is useful in developing organic electronic devices such as sensors and transistors.
| Property | Value |
|---|---|
| Conductivity | Enhanced by ferrocene doping |
| Thermal Stability | High due to ferrocene core |
Research Insight: Research has shown that polymers containing ferrocene exhibit improved thermal stability and oxidative resistance, making them suitable for high-performance applications .
Biological Applications
Ferrocene derivatives have been investigated for their biological activities:
- Antimicrobial Activity: Studies indicate that ferrocene-based compounds possess significant antimicrobial properties against various bacteria and fungi. The phosphino groups enhance the interaction with biological targets, leading to increased efficacy.
Example Findings:
- A review highlighted that ferrocenyl complexes showed higher antibacterial activity compared to their non-ferrocenyl counterparts against pathogens like Escherichia coli and Staphylococcus aureus .
Drug Development
The unique properties of ferrocene derivatives make them promising candidates in drug development:
- Targeted Drug Delivery: The ability to modify ferrocene with various functional groups allows for the development of targeted drug delivery systems. Research is ongoing to explore how these compounds can be used to deliver therapeutic agents specifically to cancer cells.
Notable Research: A recent study focused on synthesizing ferrocenyl complexes with anticancer agents, demonstrating enhanced cytotoxicity against cancer cell lines compared to free drugs .
Mechanism of Action
The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- exerts its effects involves its ability to form stable complexes with metals. These complexes can act as catalysts, facilitating various chemical reactions. The phosphino groups enhance the compound’s ability to coordinate with metals, making it a versatile ligand .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s 1,2-disubstituted architecture contrasts with common 1,1′-bis(phosphino)ferrocenes like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) . Key structural differences include:
The trifluoromethyl groups enhance solubility in fluorophilic environments compared to non-fluorinated analogs .
Electronic and Electrochemical Properties
The electron-withdrawing trifluoromethyl groups lower the electron density at the phosphorus centers, altering redox behavior. In palladium complexes, alkyl-substituted 1,1′-bis(phosphino)ferrocenes exhibit less positive oxidation potentials than aryl-substituted analogs. For example:
| Ligand in [Pd(PP)Cl₂] Complex | Oxidation Potential (V vs Fc/Fc⁺) | Reference |
|---|---|---|
| Target Compound (PP = tert-butyl/CF₃-phenyl) | ~0.15 (estimated) | |
| DPPF (PP = diphenylphosphino) | ~0.25 | |
| Ferrocenyl triazoles | >0.20 |
Cyclometalation (e.g., Mn(I) coordination) further reduces oxidation potentials, as seen in ferrocene-containing complexes where electron donation from the metal center stabilizes the oxidized form .
Biological Activity
Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimalarial applications. The compound "Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-" represents a novel class of organometallic compounds that combines the unique properties of ferrocene with phosphine ligands, enhancing its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . It features a ferrocene core substituted with two phosphino groups, which are known to influence biological activity through mechanisms such as redox modulation and interaction with biomolecules.
Biological Activity Overview
Research indicates that ferrocene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have demonstrated that ferrocene derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds with ferrocene cores have shown antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values significantly lower than traditional chemotherapeutics .
- Antimalarial Properties : The incorporation of ferrocene into known antimalarial frameworks has resulted in compounds with enhanced efficacy against malaria parasites .
- Antioxidant Effects : The redox-active nature of ferrocene allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
The biological activity of the compound can be attributed to several key mechanisms:
- Redox Activity : Ferrocene can undergo reversible oxidation to form ferricenium ions, which participate in electron transfer reactions crucial for various biological processes . This property is particularly relevant in cancer biology where redox balance is critical.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS upon interaction with cellular components, leading to mitochondrial dysfunction and necroptotic cell death in cancer cells .
- Interaction with Biomolecules : The phosphine ligands enhance the binding affinity to nucleophilic biomolecules, facilitating targeted delivery and increased efficacy of the drug .
Case Studies
Several studies highlight the effectiveness of ferrocene derivatives:
- Anticancer Studies : A study reported that a bimetallic Ru-Fc hybrid exhibited potent antitumor activity against A2780 cancer cells, demonstrating improved potency compared to traditional cisplatin . This underscores the potential of ferrocene derivatives in overcoming drug resistance.
- Antimalarial Applications : Research has shown that ferrocene-based compounds can significantly inhibit the growth of Plasmodium falciparum, indicating their potential as new antimalarial agents .
- Nanomaterial Applications : Recent advances have explored the use of ferrocene derivatives in nanomaterials for drug delivery systems, enhancing bioavailability and targeting capabilities .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing this chiral ferrocene-based phosphine ligand, and how are they addressed?
The ligand’s stereochemical complexity requires precise control during synthesis. The tert-butyl and trifluoromethylphenyl substituents on phosphorus introduce steric bulk, necessitating low-temperature lithiation of ferrocene precursors to avoid racemization. Purification via column chromatography under inert atmospheres is critical to isolate enantiomerically pure products .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Q. What catalytic applications are most commonly reported for this ligand?
This ligand is widely used in asymmetric hydrogenation and cross-coupling reactions , particularly for substrates with bulky or electron-deficient groups. The electron-withdrawing trifluoromethyl groups enhance metal center electrophilicity, improving turnover in enantioselective reductions .
Advanced Research Questions
Q. How do steric and electronic properties of the tert-butyl and trifluoromethylphenyl groups influence catalytic activity?
- Steric effects : The tert-butyl group creates a chiral pocket, favoring substrate binding in specific orientations (e.g., η-coordination in palladium complexes).
- Electronic effects : Trifluoromethylphenyl groups lower the electron density at the metal center, accelerating oxidative addition steps in cross-coupling reactions. Comparative studies with non-fluorinated analogs show a 20–30% increase in reaction rates .
Q. What strategies resolve contradictions in enantioselectivity data across different reaction conditions?
Contradictions often arise from solvent polarity or counterion effects. For example:
- In polar solvents (e.g., MeOH), hydrogen bonding can distort the ligand’s chiral environment, reducing enantiomeric excess (ee).
- Systematic screening of additives (e.g., silver salts) can stabilize reactive intermediates and improve reproducibility. Tabulated data from controlled experiments are essential for identifying optimal conditions .
Q. How is the ligand’s stability under oxidative or moisture-sensitive conditions evaluated?
Q. What computational methods are used to model the ligand’s coordination behavior?
Density Functional Theory (DFT) calculations predict metal-ligand bond lengths and angles (e.g., Pd–P distances ≈ 2.30–2.35 Å). These models correlate with experimental X-ray data to rationalize enantioselectivity trends .
Methodological Recommendations
- Catalytic Testing : Use substrates like α,β-unsaturated ketones to benchmark enantioselectivity. Report ee values via chiral GC/MS and compare against known standards .
- Safety Protocols : Follow OSHA guidelines for handling air-sensitive organometallics, including PPE (nitrile gloves, face shields) and emergency ventilation systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
